Fluorescein (sodium)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

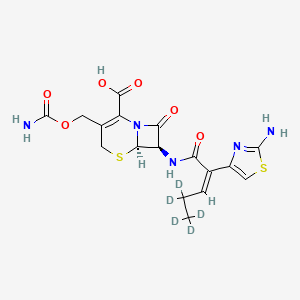

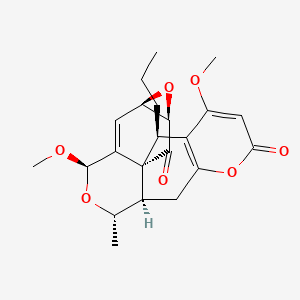

Fluorescein sodium, commonly known as uranine, is a synthetic organic compound and dye based on the xanthene tricyclic structural motif. It is widely used as a fluorescent tracer in various applications due to its excellent photophysical properties. The compound appears as a dark orange/red powder that is slightly soluble in water and alcohol. Fluorescein sodium is known for its bright green fluorescence under ultraviolet light, making it a valuable tool in scientific research and medical diagnostics .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Fluorescein sodium is synthesized through the condensation of resorcinol and phthalic anhydride. The reaction typically occurs at elevated temperatures, around 195 degrees Celsius. The process involves several steps, including boiling, purification, precipitation, refiltration, solubilization, and reprecipitation. Sodium hydroxide is often used in the process to achieve the final purified substance .

Industrial Production Methods: In industrial settings, fluorescein sodium is produced by mixing resorcinol and phthalic anhydride, followed by heating and stirring with anhydrous zinc chloride. The reaction temperature is gradually increased to 210-220 degrees Celsius, and the mixture is maintained at this temperature for several hours. The resulting product is then cooled, filtered, washed, and dried to obtain the crude fluorescein sodium, which is further purified .

Analyse Chemischer Reaktionen

Types of Reactions: Fluorescein sodium undergoes various chemical reactions, including:

Oxidation: Fluorescein can be oxidized to form fluorescein diacetate, which is used in various biochemical assays.

Reduction: The compound can be reduced to form leucofluorescein, a colorless compound that can be reoxidized to fluorescein.

Substitution: Fluorescein can undergo substitution reactions at the carboxyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products:

Fluorescein diacetate: Used in cell viability assays.

Leucofluorescein: A colorless intermediate.

Fluorescein derivatives: Used in various analytical and diagnostic applications.

Wissenschaftliche Forschungsanwendungen

Fluorescein sodium has a wide range of applications in scientific research, including:

Chemistry: Used as a fluorescent tracer in chromatography and electrophoresis.

Biology: Employed in cell viability assays, fluorescence microscopy, and flow cytometry.

Medicine: Utilized in diagnostic imaging, such as fluorescein angiography for retinal imaging and corneal staining for detecting eye injuries.

Industry: Applied in leak detection, water tracing, and environmental monitoring

Wirkmechanismus

Fluorescein sodium exerts its effects through its ability to fluoresce under ultraviolet light. When exposed to light between the wavelengths of 465-490 nm, fluorescein sodium emits light at wavelengths of 520-530 nm, appearing bright green. This fluorescence is due to the excitation of electrons in the fluorescein molecule, which then return to their ground state, releasing energy in the form of visible light. This property makes fluorescein sodium an excellent tool for visualizing and tracking biological and chemical processes .

Vergleich Mit ähnlichen Verbindungen

Fluorescein sodium is often compared with other fluorescent dyes, such as:

Rhodamine: Another xanthene dye with similar fluorescence properties but different excitation and emission wavelengths.

Eosin: A red dye derived from fluorescein, used in histology and as a biological stain.

Uniqueness: Fluorescein sodium is unique due to its high water solubility, bright green fluorescence, and versatility in various applications. Its ability to fluoresce under specific conditions makes it a valuable tool in both research and industrial settings .

Eigenschaften

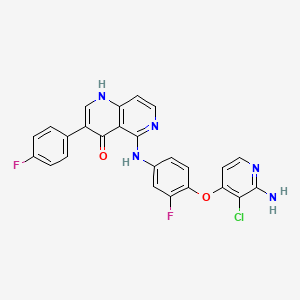

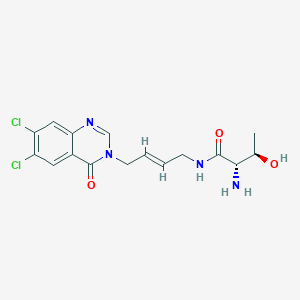

Molekularformel |

C20H10Na2O5 |

|---|---|

Molekulargewicht |

376.3 g/mol |

IUPAC-Name |

disodium;3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate |

InChI |

InChI=1S/C20H12O5.2Na/c21-11-5-7-15-17(9-11)24-18-10-12(22)6-8-16(18)20(15)14-4-2-1-3-13(14)19(23)25-20;;/h1-10,21-22H;;/q;2*+1/p-2 |

InChI-Schlüssel |

RGPLGPBQJOQFJS-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)[O-])OC5=C3C=CC(=C5)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)